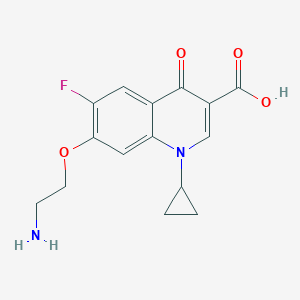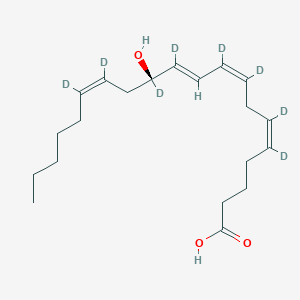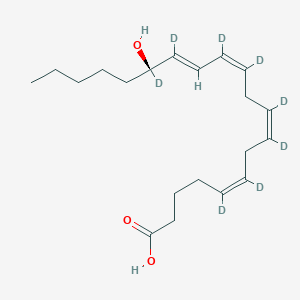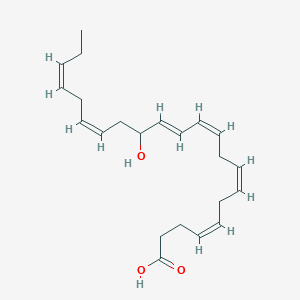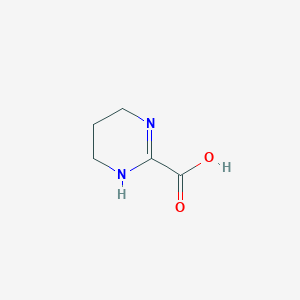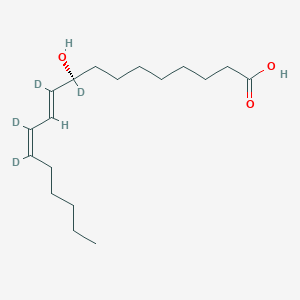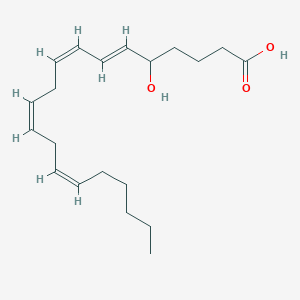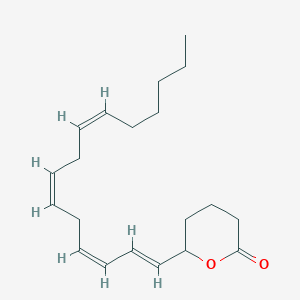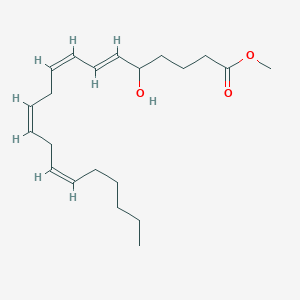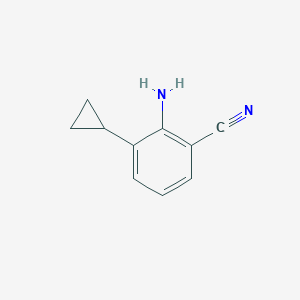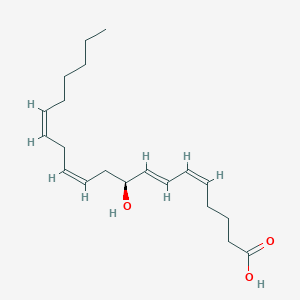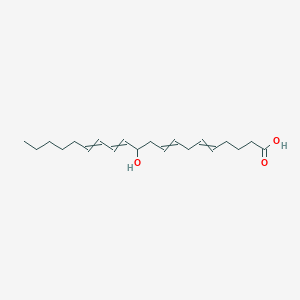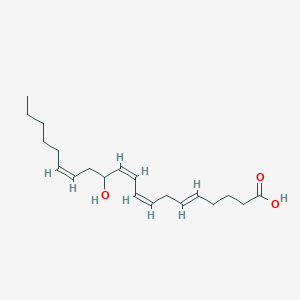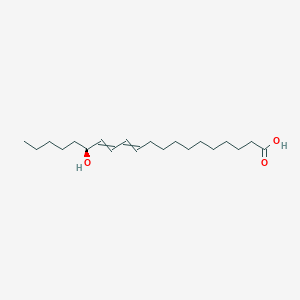
(15S)-15-hydroxyicosa-11,13-dienoic acid
Descripción general
Descripción
(15S)-15-hydroxyicosa-11,13-dienoic acid, also known as 15(S)-HETrE, is an in vivo metabolite of gamma-linolenic acid . It is a polyunsaturated fatty acid that has been reported to modulate arachidonic acid (AA) metabolism and tumorigenesis . It suppresses cyclooxygenase-2 (COX-2) overexpression and/or Prostaglandin E2 (PGE2) biosynthesis .
Molecular Structure Analysis
The molecular formula of (15S)-15-hydroxyicosa-11,13-dienoic acid is C20H36O4 . It is a hydroperoxy fatty acid that is (11Z,13E)-icosadienoic acid in which the pro-S hydrogen at position 15 has been replaced by a hydroperoxy group . It is a long-chain fatty acid and a hydroperoxy polyunsaturated fatty acid .
Aplicaciones Científicas De Investigación
Application: Solubilization of Tricalcium Phosphate (TCP)
Summary
In a recent study, researchers investigated the role of organic acids produced by Enterobacter sp. strain 15S in solubilizing tricalcium phosphate (TCP) in soil. TCP is an insoluble form of inorganic phosphate, and its availability to plants is limited. The study aimed to understand how specific organic acids released by this bacterium affect soil–plant interactions.
Experimental Procedures
In Vitro Experiment
Results
Application: Eicosanoid Production in Drosophila
Summary
Drosophila fed diets supplemented with ARA and EPA (eicosapentaenoic acid) yielded 15(S)-HETE and 15(S)-HEPE , respectively. These eicosanoids play important roles in cellular signaling and inflammation .
Application: Role in Pulmonary Arterial Hypertension (PAH)
Summary
In the context of pulmonary arterial hypertension (PAH), disruption of arachidonic acid signaling pathways contributes to disease pathogenesis15-lipoxygenase (15-LO) , which produces 15(S)-HETE , is upregulated in pulmonary artery endothelial cells and smooth muscle cells of PAH patients .
Propiedades
IUPAC Name |
(15S)-15-hydroxyicosa-11,13-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRWPEHMGCHTIT-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C=CC=CCCCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425005 | |
| Record name | 15(S)-HEDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(15S)-15-hydroxyicosa-11,13-dienoic acid | |
CAS RN |
92693-04-4 | |
| Record name | 15(S)-HEDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



